molecular formula C16H19F3N4O3S B2946554 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2201015-47-4

2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2946554
CAS No.: 2201015-47-4
M. Wt: 404.41
InChI Key: QHIFHVMDSCUDEO-UHFFFAOYSA-N
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Description

2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a synthetic organic compound with the CAS Number 2201015-47-4 and a molecular formula of C 16 H 19 F 3 N 4 O 3 S . It has a molecular weight of approximately 404.41 g/mol . Calculated properties include an XLogP3 value of 2.1 and a Topological Polar Surface Area of 85.7 Ų . The compound features a complex structure that incorporates several pharmacologically relevant motifs, including a piperidine ring, a 1-methyl-1H-imidazole group, and a trifluoromethylpyridine moiety. The piperidine ring is functionalized with a sulfonyl group linked to the imidazole, and its 4-position is extended via a methoxy bridge to the pyridine ring . This specific arrangement suggests potential for use in early-stage drug discovery and medicinal chemistry research, particularly in the development of targeted covalent inhibitors or probes, given the presence of the sulfonamide group. Compounds with piperidine and trifluoromethyl groups are often investigated in various therapeutic areas, such as oncology and metabolic diseases . Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in analytical studies. This product is offered for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O3S/c1-22-9-15(20-11-22)27(24,25)23-7-5-12(6-8-23)10-26-14-4-2-3-13(21-14)16(17,18)19/h2-4,9,11-12H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIFHVMDSCUDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H21N5O2SC_{15}H_{21}N_5O_2S with a molecular weight of 335.4 g/mol. The structure features a piperidine ring, an imidazole moiety, and a pyridine core, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC15H21N5O2S
Molecular Weight335.4 g/mol
IUPAC NameN-methyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridin-2-amine
InChI KeyUOPAXNIRYQCETF-UHFFFAOYSA-N

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can bind to metal ions, modulating the activity of metalloenzymes, while the piperidine and pyridine rings may interact with various receptors affecting their function. The sulfonyl group enhances binding affinity through hydrogen bonding with biological molecules.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and imidazole groups have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects .

Antiviral Activity

The compound's structural components suggest potential antiviral properties. Studies have demonstrated that related compounds can inhibit viral entry mechanisms in diseases such as Ebola virus, showcasing an EC50 value of 0.64 µM for certain derivatives . This suggests that the compound may also have applications in antiviral drug development.

Cytotoxicity and Safety Profile

A crucial aspect of evaluating new compounds is their cytotoxicity against human cell lines. Preliminary studies suggest that the compound exhibits low toxicity against HEK-293 cells, indicating a favorable safety profile for further development .

Case Studies

  • Anti-Tubercular Activity : A series of substituted pyridine derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM, highlighting the importance of structural modifications in enhancing biological efficacy .
  • Ebola Virus Inhibition : In a study focused on developing entry inhibitors for Ebola virus, compounds structurally related to our target showed submicromolar activity against viral infection, suggesting that similar modifications could yield effective antiviral agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous molecules from the evidence:

Compound Key Structural Features Molecular Weight (g/mol) Key Differences Potential Implications
Target Compound 1-Methylimidazole-4-sulfonyl piperidine + trifluoromethyl pyridine ~368 (estimated)* Reference structure for comparisons. Hypothesized enhanced metabolic stability due to trifluoromethyl group.
Compound 24 () <br/>4-(4-chlorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazole Chlorophenyl + dihydropyrazole + imidazole sulfonamide 436 Chlorophenyl instead of trifluoromethyl pyridine; dihydropyrazole core. Increased steric bulk may reduce membrane permeability compared to target compound .
Example 21 () <br/>2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine Trifluoromethyl pyridine + dihydropyrazole + imidazole sulfonamide 368 Dihydropyrazole core instead of piperidine. Reduced flexibility may limit binding to certain targets .
Compound in <br/>2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(trifluoromethyl)pyridine Oxazole sulfonamide + pyrrolidine + trifluoromethyl pyridine 405.4 Pyrrolidine (5-membered ring) instead of piperidine; oxazole instead of imidazole. Smaller ring size may alter binding pocket compatibility .
Compound in <br/>2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine Triazole-ethyl-piperidine + trifluoromethyl pyridine 355.36 Triazole substituent instead of imidazole sulfonamide. Reduced hydrogen-bonding capacity compared to target compound .

*Estimated molecular weight based on Example 21 () and structural similarity.

Key Observations:

Core Heterocycles: Piperidine (6-membered) vs. pyrrolidine (5-membered) or dihydropyrazole: Piperidine’s larger ring size may improve conformational adaptability for target engagement compared to rigid dihydropyrazoles . Imidazole sulfonamide vs.

Functional Groups :

  • Trifluoromethyl pyridine vs. chlorophenyl: The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability, favoring pharmacokinetics over chlorophenyl’s steric bulk .
  • Sulfonamide linkage: Critical for solubility and interaction with enzymatic active sites (e.g., carbonic anhydrase inhibition in related compounds) .

Synthetic Routes :

  • The target compound likely employs nucleophilic aromatic substitution (SNAr) for pyridine functionalization, as seen in analogous imidazole-bipyridine syntheses . This method ensures regioselectivity but may require optimization for yield and purity compared to triazole derivatives synthesized via click chemistry .

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